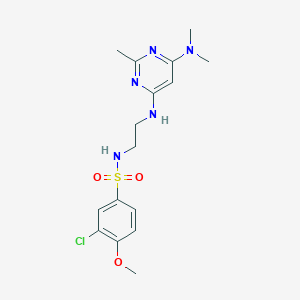
3-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound . It seems to be related to 3-chloro-N-[2-(dimethylamino)ethyl]benzamide, which has a linear formula of C11H15ClN2O .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .科学的研究の応用
Anti–HIV and Antifungal Activities
A study by Zareef et al. (2007) synthesized a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were tested for their anti-HIV and antifungal activities. The compounds were characterized by their physical, microanalytical, and spectral data, indicating the potential of sulfonamide derivatives in developing treatments against HIV and fungal infections. (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007)
Photosensitizer for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing their potential as photosensitizers in photodynamic therapy for cancer treatment. The study highlighted the compound's good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in cancer therapy. (Pişkin, Canpolat, & Öztürk, 2020)
Anticancer Properties
A compound with a similar structure was synthesized and unexpectedly found to exhibit anticancer properties. This highlights the potential application of sulfonamide derivatives in developing new anticancer agents. The study conducted by Zhang, Shi-jie, Hu, and Wei-Xiao (2010) further underlines the diverse therapeutic applications of sulfonamide compounds. (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010)
Nonlinear Optical Properties
Research into thienyl-substituted pyridinium salts, including sulfonamide derivatives, by Li et al. (2012) revealed their potential in second-order nonlinear optics. This study showcases the application of such compounds in the development of materials with significant nonlinear optical properties, which are critical for various photonic and optoelectronic applications. (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012)
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. One potential area of research could be the trace level quantification of this compound in Osimertinib mesylate, an Antineoplastic agent .
特性
IUPAC Name |
3-chloro-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O3S/c1-11-20-15(10-16(21-11)22(2)3)18-7-8-19-26(23,24)12-5-6-14(25-4)13(17)9-12/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGKEDDNPRJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2644273.png)
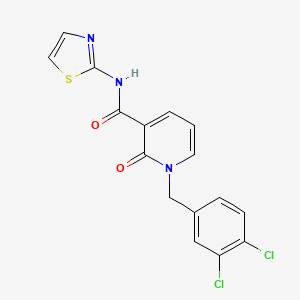
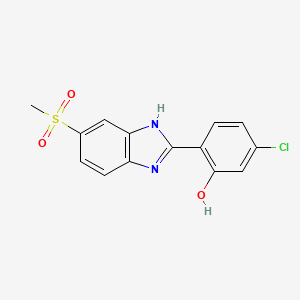
![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644278.png)
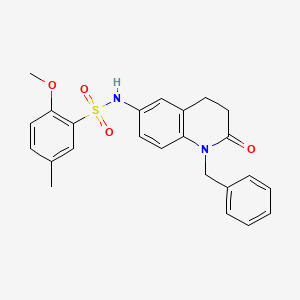
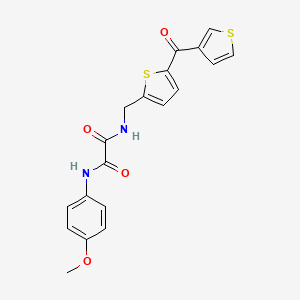
![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2644286.png)
![methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2644287.png)
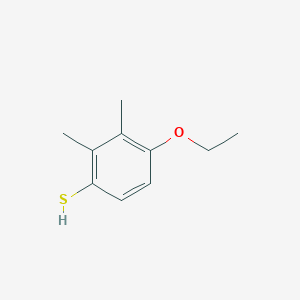



![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)
